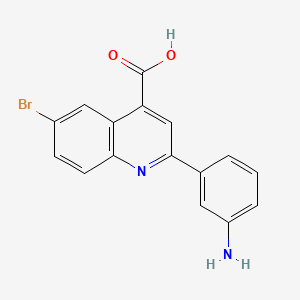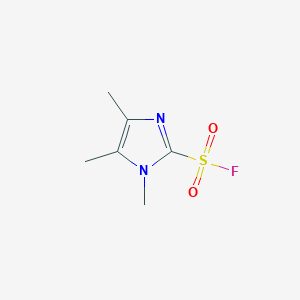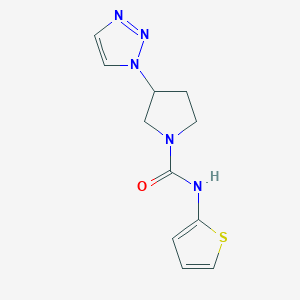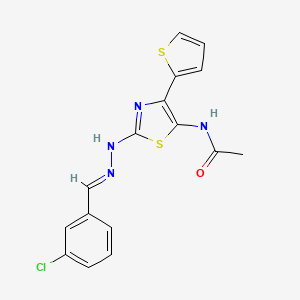
2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-((2-(3-methoxyphenyl)-5-(p-tolyl)-1H-imidazol-4-yl)thio)-N-(3-methoxypropyl)acetamide is a useful research compound. Its molecular formula is C23H27N3O3S and its molecular weight is 425.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Imaging Applications
- PET Tracers Development : A study focused on the synthesis of carbon-11-labeled imidazopyridine- and purine-thioacetamide derivatives for potential PET (Positron Emission Tomography) tracers to image nucleotide pyrophosphatase/phosphodiesterase 1 (NPP1). These derivatives, including structures similar to the specified compound, were prepared and showed high radiochemical yields and purity, highlighting their potential in medical imaging and research applications (Gao, Wang, & Zheng, 2016).
Antimicrobial and Anticonvulsant Activities
- Anticonvulsant Activity : Derivatives with imidazolyl features have been synthesized and evaluated for their anticonvulsant activities, showing promise in this area. While not directly matching the specified compound, these studies underscore the broader potential of imidazolyl derivatives in therapeutic applications (Aktürk, Kılıç, Erol, & Pabuccuoglu, 2002).
Antioxidant and Metabolic Pathway Insights
- Herbicide Metabolism : Research into the metabolism of chloroacetamide herbicides and their effects offers insights into the metabolic pathways and potential toxicological implications of related compounds, including the role of human and rat liver microsomes in processing these chemicals. Such studies are crucial for understanding the environmental and health impacts of related chemical structures (Coleman, Linderman, Hodgson, & Rose, 2000).
Novel Syntheses and Biological Activities
- Synthesis and Antimicrobial Activity : The exploration of novel sulphonamide derivatives, including those with similar structural motifs, indicates significant antimicrobial activities, underscoring the potential for developing new antibiotics or antimicrobial agents from similar chemical backbones (Fahim & Ismael, 2019).
Coordination Complexes and Antioxidant Activity
- Coordination Complexes : The study of pyrazole-acetamide derivatives in the formation of coordination complexes with Co(II) and Cu(II) and their antioxidant activities provides insights into the potential of such compounds in developing new materials with significant biological activities (Chkirate et al., 2019).
Properties
IUPAC Name |
2-[[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(3-methoxypropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S/c1-16-8-10-17(11-9-16)21-23(30-15-20(27)24-12-5-13-28-2)26-22(25-21)18-6-4-7-19(14-18)29-3/h4,6-11,14H,5,12-13,15H2,1-3H3,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHARNSQFYDZQFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N=C(N2)C3=CC(=CC=C3)OC)SCC(=O)NCCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2685398.png)
![1-(2,6-Difluorophenyl)-3-(5,7-dimethylbenzo[d]thiazol-2-yl)urea](/img/structure/B2685399.png)
![1-[3-(Methylamino)-4-nitropyrazol-1-yl]ethanone](/img/structure/B2685400.png)



![5-(allylamino)-4-chloro-2-[2-(4-chlorophenyl)-2-oxoethyl]-3(2H)-pyridazinone](/img/structure/B2685406.png)



![[4-[Methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]-(4-methylphenyl)methanone](/img/structure/B2685418.png)
![2-Cyano-2-{[2-(4-fluorophenyl)-1,3-thiazol-4-yl]formamido}acetamide](/img/structure/B2685419.png)
![N-(2-(4-(4-phenylpiperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2685420.png)

